HPOB

Description

Structure

3D Structure

Properties

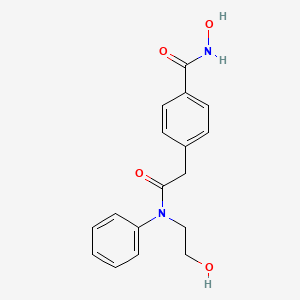

IUPAC Name |

N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAZNTABYJYOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Functions of HPOB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, commonly known as HPOB, is a synthetic small molecule that has emerged as a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4] This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and its effects on cellular processes. Drawing from in vitro and in vivo studies, this document details the compound's impact on normal and transformed cells, its potential as a therapeutic agent, and the experimental protocols utilized to elucidate its functions.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other non-histone proteins. Among the eleven zinc-dependent HDACs in humans, HDAC6 is unique due to its cytoplasmic localization and its distinct substrate specificity, which includes α-tubulin and peroxiredoxin, but not histones.[2] The selective inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer. This compound has been identified as a highly selective inhibitor of HDAC6, demonstrating significant potential in preclinical studies.[2][5]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the catalytic activity of HDAC6.[1][2][5] Its primary mechanism involves binding to the active site of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates. This selectivity is a key feature of this compound, as it shows significantly less activity against other HDAC isoforms.[1][3][4]

The inhibition of HDAC6 by this compound leads to the hyperacetylation of its downstream targets. A primary substrate of HDAC6 is α-tubulin, a key component of microtubules.[2] By inhibiting HDAC6, this compound induces the accumulation of acetylated α-tubulin in both normal and transformed cells.[2] This modification of the cytoskeleton can impact various cellular processes, including cell motility and protein trafficking. Notably, this compound does not lead to the acetylation of histones, confirming its selectivity for the cytoplasmic HDAC6 over nuclear HDACs.[2][3]

Another important aspect of this compound's mechanism is that it does not interfere with the ubiquitin-binding activity of HDAC6.[2][3][5] This suggests that this compound's effects are primarily mediated through the inhibition of HDAC6's deacetylase function, leaving its role in protein aggregate processing potentially intact.

Below is a diagram illustrating the primary mechanism of action of this compound.

Biological Effects

Effects on Cell Growth and Viability

In vitro studies have consistently shown that this compound inhibits the growth of both normal and transformed cells in a concentration-dependent manner.[2] However, a crucial finding is that this compound does not induce cell death in either normal or transformed cells when used as a standalone agent.[2][5] This suggests that while it can arrest cell proliferation, it is not cytotoxic on its own.

Synergistic Effects with Anticancer Drugs

A significant area of interest for the therapeutic application of this compound is its ability to enhance the efficacy of DNA-damaging anticancer drugs.[2][3][5] Studies have demonstrated that in transformed (cancerous) cells, the combination of this compound with agents like etoposide, doxorubicin, or the pan-HDAC inhibitor SAHA leads to a significant increase in cell death.[2][4] This synergistic effect is not observed in normal cells, highlighting a potential therapeutic window.[2][3][5] The enhanced cytotoxicity in cancer cells is associated with an increased induction of apoptosis and an accumulation of DNA damage.[2]

The following diagram illustrates the synergistic effect of this compound with DNA-damaging agents in cancer cells.

Effects on Gene Expression in Multiple Myeloma

In the context of multiple myeloma (MM), this compound has been shown to inhibit cell viability in a dose-dependent manner and induce a G1 phase arrest in the cell cycle.[6] The mechanism in MM cells involves the transcriptional activation of the p21 gene, a key regulator of cell cycle progression.[6] This is accompanied by an increase in histone H3 acetylation, suggesting that while this compound is selective for HDAC6, its downstream effects can influence nuclear events that regulate gene expression.[6]

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| HDAC6 IC50 | 56 nM | Recombinant human HDAC6 | [1][3][4] |

| Selectivity | >30-fold over other HDACs | - | [1][3] |

| Growth Inhibition | Concentration-dependent | HFS, LNCaP, A549, U87 | [2] |

| HL-60 IC50 | 11.3 μM | Human HL-60 cells | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Mice with CWR22 human prostate cancer xenografts | This compound (300 mg/kg/d i.p.) + SAHA (50 mg/kg) | Suppression of tumor growth | [1][3] |

Experimental Protocols

In Vitro HDAC Enzymatic Assay

This protocol is used to determine the inhibitory activity of this compound against recombinant human HDAC enzymes.

-

Preparation of Reagents:

-

Prepare a series of dilutions of this compound in 10% DMSO in HDAC assay buffer.

-

The enzymatic reaction mixture (50 μL) contains HDAC assay buffer, 5 μg BSA, an HDAC substrate, and a recombinant human HDAC enzyme.

-

-

Enzymatic Reaction:

-

Add 5 μL of the this compound dilution to the 50 μL reaction mixture (final DMSO concentration of 1%).

-

Incubate the reaction in duplicate at 37°C for 30 minutes.

-

-

Development and Detection:

-

Add 50 μL of 2x HDAC developer to each well.

-

Incubate at room temperature for an additional 15 minutes.

-

Measure fluorescence intensity at an excitation of 360 nm and an emission of 460 nm using a microplate reader.

-

-

Data Analysis:

-

Include negative (no enzyme, no inhibitor) and positive (known HDAC inhibitor like SAHA) controls.

-

The IC50 value is determined as the drug concentration that results in a 50% reduction in HDAC activity compared to the control.[1]

-

The workflow for the in vitro HDAC enzymatic assay is depicted below.

Cell Growth and Viability Assay

This protocol is used to assess the effect of this compound on the growth and viability of cell lines.

-

Cell Culture:

-

Culture normal (e.g., HFS) and transformed (e.g., LNCaP, A549, U87) cells in appropriate media.

-

-

Treatment:

-

Assessment of Cell Growth:

-

Determine cell number at the end of the incubation period using a suitable method (e.g., cell counting).

-

-

Assessment of Cell Viability:

-

Assess cell viability using a method such as trypan blue exclusion or a commercial viability assay kit.

-

-

Data Analysis:

-

Construct dose-response curves to determine the effect of this compound on cell growth and viability.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of HDAC6 with significant biological effects. Its ability to inhibit cell growth without inducing cytotoxicity on its own, coupled with its strong synergistic effects with DNA-damaging anticancer agents in transformed cells, makes it a compelling candidate for further drug development. The detailed understanding of its mechanism of action and the availability of established experimental protocols provide a solid foundation for future research into its therapeutic potential. The continued investigation of this compound and similar HDAC6-selective inhibitors is a promising avenue in the pursuit of more effective and less toxic cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Development of a histone deacetylase 6 inhibitor and its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Proliferative Activity of this compound against Multiple Myeloma Cells via p21 Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of HPOB

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide), a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for its synthesis, a compilation of its chemical and physical properties, and an exploration of its mechanism of action through relevant signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Experimental protocols are detailed to allow for replication and further investigation. Visual diagrams of key pathways and workflows are provided in the DOT language for use with Graphviz.

Introduction

This compound, with the CAS Number 1429651-50-2, has emerged as a significant small molecule in the study of epigenetics and cancer biology due to its selective inhibition of HDAC6.[1] Unlike pan-HDAC inhibitors, the selectivity of this compound for HDAC6 offers a more targeted therapeutic approach, potentially reducing off-target effects.[1] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with non-histone proteins such as α-tubulin and Hsp90 as its main substrates. Its inhibition is a promising strategy for the treatment of various cancers and neurodegenerative diseases. This guide aims to be a core resource for the scientific community engaged in the research and development of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step route, culminating in the formation of the hydroxamic acid functional group. The general and key step in the synthesis of this compound involves the reaction of an ester precursor with hydroxylamine in the presence of a catalytic amount of potassium cyanide (KCN).

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has not been found in the public domain. However, based on the known reaction, a plausible synthetic route is outlined below. The synthesis would likely start from commercially available materials to construct the core structure, followed by the conversion of a carboxylic acid or ester to the final hydroxamic acid.

Step 1: Synthesis of the Ester Precursor (Methyl 4-(2-((2-hydroxyethyl)(phenyl)amino)-2-oxoethyl)benzoate)

This step would involve the coupling of a substituted benzoic acid derivative with N-phenyl-2-aminoethanol. The specific starting materials and detailed reaction conditions are not publicly available.

Step 2: Conversion to this compound

To a solution of the methyl ester precursor in a suitable solvent (e.g., methanol or a mixture of THF and methanol), is added an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) to generate free hydroxylamine. A catalytic amount of potassium cyanide (KCN) is then added to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Note: The use of potassium cyanide requires extreme caution and appropriate safety measures in a well-ventilated fume hood.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthetic workflow for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| IUPAC Name | N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide |

| CAS Number | 1429651-50-2 |

| Molecular Formula | C₁₇H₁₈N₂O₄ |

| Molecular Weight | 314.34 g/mol [2] |

| Appearance | White to beige powder |

| Solubility | DMF: 10 mg/mL, DMSO: 20 mg/mL, Ethanol: 15 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

Spectroscopic Data

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the selective inhibition of HDAC6.[1] This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the chaperone protein Hsp90. The altered acetylation status of these proteins disrupts their normal functions, impacting various cellular processes.

This compound-Mediated Inhibition of HDAC6 and Downstream Effects

The following diagram illustrates the signaling pathway initiated by this compound's inhibition of HDAC6.

Caption: this compound inhibits HDAC6, leading to downstream effects.

Description of the Pathway: this compound directly binds to and inhibits the catalytic activity of HDAC6.[1] This prevents the deacetylation of α-tubulin and Hsp90. The resulting accumulation of acetylated α-tubulin alters microtubule dynamics, which can lead to reduced cell motility. Hyperacetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins. This disruption of protein homeostasis can inhibit the clearance of misfolded proteins, contributing to cellular stress and apoptosis in cancer cells.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its selective inhibition of HDAC6. This guide has provided a summary of its synthesis and known chemical properties. However, a significant gap exists in the publicly available, detailed experimental data, particularly a step-by-step synthesis protocol and comprehensive spectroscopic characterization. Further research and publication of this information are crucial for advancing the study and application of this compound in drug discovery and development. The elucidation of its precise mechanism of action and downstream signaling pathways will continue to be an active area of investigation, with the potential to uncover new therapeutic opportunities.

References

The Discovery and Development of HPOB: A Selective HDAC6 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of HPOB, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). This compound, chemically identified as N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, has emerged as a significant tool for studying the biological functions of HDAC6 and as a potential therapeutic agent, particularly in oncology.[1][2] This document details the quantitative data associated with this compound's activity, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to this compound and its Target: HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[3][4] While most HDACs are located in the nucleus and regulate chromatin structure, HDAC6 is unique due to its primary cytoplasmic localization and its two catalytic domains.[1][5] The substrates of HDAC6 are predominantly non-histone proteins, including α-tubulin, peroxiredoxin, and cortactin.[1] Through its deacetylase activity, HDAC6 is involved in a variety of cellular processes such as cell migration, protein quality control, and stress responses.[1]

The development of isoform-selective HDAC inhibitors is crucial for dissecting the specific functions of individual HDAC enzymes and for creating targeted therapies with improved safety profiles.[2][5] this compound was developed as a hydroxamic acid-based small molecule designed to selectively inhibit the catalytic activity of HDAC6.[1][2] Its discovery has provided a valuable chemical probe to explore the therapeutic potential of selective HDAC6 inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound inhibitor based on in vitro enzymatic assays.

| Parameter | Value | Enzyme(s) | Notes |

| IC50 | 56 nM | Recombinant Human HDAC6 | The half maximal inhibitory concentration, indicating high potency against HDAC6.[6][7] |

| Selectivity | >30-fold | Other HDAC isoforms | This compound is significantly less potent against other HDACs, demonstrating its selectivity for HDAC6.[6][7] |

| Inhibitory Activity Range (other HDACs) | ≥1.7 µM | 10 other zinc-dependent HDACs | This highlights the substantial selectivity margin of this compound for HDAC6 over other HDAC isoforms.[1] |

| Comparison IC50 (HDAC1) | 2.9 µM | Recombinant Human HDAC1 | Demonstrates approximately 50-fold selectivity for HDAC6 over HDAC1.[1] |

Signaling Pathway of HDAC6 and Inhibition by this compound

HDAC6 plays a central role in several cytoplasmic signaling pathways. A key function of HDAC6 is the deacetylation of α-tubulin, which regulates microtubule dynamics and, consequently, cell motility. HDAC6 also deacetylates other important proteins like the chaperone Hsp90 and the actin-remodeling protein cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, thereby modulating their functions. The following diagram illustrates the primary signaling pathway affected by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genecards.org [genecards.org]

- 7. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HPOB in Cellular Signaling: A Technical Guide for Researchers

An In-depth Examination of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) as a Selective HDAC6 Inhibitor and its Implications for Cellular Signaling Pathways.

Abstract

This technical guide provides a comprehensive overview of the role of this compound, a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6), in the modulation of cellular signaling pathways. Through its targeted inhibition of HDAC6, this compound instigates significant downstream effects on a multitude of cellular processes, including protein quality control, cytoskeletal dynamics, and stress responses. This document details the mechanism of action of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the affected signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting cellular signaling networks.

Introduction to this compound and its Target: HDAC6

N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide, commonly known as this compound, is a hydroxamic acid-based small molecule that functions as a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Unlike other histone deacetylases, HDAC6 is predominantly located in the cytoplasm and possesses two functional catalytic domains.[4] Its substrates are primarily non-histone proteins, playing a crucial role in various cellular functions.[3][4]

This compound's selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for dissecting the specific roles of HDAC6 in cellular signaling and a promising candidate for therapeutic development.[1][2]

Quantitative Data: this compound's Potency and Selectivity

The efficacy of this compound as an HDAC6 inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) value. Its selectivity is evident when comparing its IC50 for HDAC6 to that of other HDACs.

| Target | IC50 (nM) | Reference |

| HDAC6 | 56 | [1][2][3] |

| HDAC1 | 2900 | [1] |

| HDAC2 | 4400 | [1] |

| HDAC3 | 1700 | [1] |

| HDAC8 | 2800 | [1] |

| HDAC10 | 3000 | [1] |

This compound's Impact on Core Cellular Signaling Pathways

By inhibiting HDAC6, this compound indirectly modulates a cascade of signaling events. The primary mechanism involves the hyperacetylation of HDAC6 substrates, leading to altered protein function and downstream signaling.

The Tubulin Acetylation Pathway and Cytoskeletal Dynamics

One of the most well-characterized substrates of HDAC6 is α-tubulin.[4] Deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics, cell motility, and intracellular transport.

-

Mechanism: this compound inhibits the deacetylation of α-tubulin by HDAC6, leading to an accumulation of acetylated α-tubulin.

-

Cellular Effects: Increased tubulin acetylation results in more stable microtubules, which can impair cell migration and division.[4] This is a key mechanism behind the anti-cancer properties of this compound.

The HSP90 Chaperone Pathway and Protein Stability

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6 regulates the chaperone activity of HSP90.

-

Mechanism: this compound-mediated inhibition of HDAC6 leads to the hyperacetylation of HSP90. This acetylation event disrupts the association of HSP90 with its client proteins.

-

Cellular Effects: The dissociation of client proteins from HSP90 leads to their ubiquitination and subsequent degradation by the proteasome. This can result in the depletion of key oncogenic proteins and the induction of apoptosis in cancer cells.

Regulation of the AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. HDAC6 has been shown to influence AKT activity.

-

Mechanism: While the precise mechanism is still under investigation, HDAC6 inhibition has been linked to the dephosphorylation and inactivation of AKT. This may be an indirect effect of HSP90 inhibition, as AKT is an HSP90 client protein.

-

Cellular Effects: Inhibition of AKT signaling can lead to decreased cell survival and an increase in apoptosis, contributing to the anti-cancer effects of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the investigation of this compound and HDAC6.

In Vitro HDAC Activity Assay

This assay is used to determine the IC50 values of this compound against various HDAC enzymes.

-

Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Fluor-de-Lys), Trichostatin A (TSA) as a positive control, assay buffer, and developer solution.

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilution or control. c. Incubate at 37°C for a specified time. d. Add the fluorogenic substrate and incubate at 37°C. e. Stop the reaction and measure fluorescence using a microplate reader. f. Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis for Protein Acetylation

This technique is used to detect changes in the acetylation status of HDAC6 substrates like α-tubulin and HSP90.

-

Cell Culture and Lysis: Culture cells of interest and treat with this compound or a vehicle control for a specified time. Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-HSP90, total HSP90, and a loading control (e.g., GAPDH or β-actin). c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify band intensities using densitometry software.

Cell Viability and Apoptosis Assays

These assays are used to assess the effect of this compound on cell survival and programmed cell death.

-

Cell Viability (MTT Assay): a. Seed cells in a 96-well plate and treat with various concentrations of this compound. b. After the incubation period, add MTT reagent and incubate until formazan crystals form. c. Solubilize the formazan crystals with DMSO or another suitable solvent. d. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Apoptosis (Annexin V/Propidium Iodide Staining): a. Treat cells with this compound. b. Harvest and wash the cells. c. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). d. Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Workflow for Investigating this compound's Effects

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

Conclusion

This compound, as a selective inhibitor of HDAC6, offers a powerful tool to probe the intricate roles of this deacetylase in cellular signaling. Its ability to modulate key pathways involved in protein homeostasis, cytoskeletal organization, and cell survival underscores its therapeutic potential, particularly in oncology and neurodegenerative diseases. Further research into the downstream effects of this compound will undoubtedly continue to unveil novel insights into the complex regulatory networks governed by HDAC6 and pave the way for the development of innovative therapeutic interventions.

References

- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Neurodegenerative Disease Research: A Technical Guide to Human Brain Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of human pluripotent stem cell-derived brain organoids (HPOs) has marked a paradigm shift in the study of neurodegenerative diseases. These three-dimensional, self-organizing structures recapitulate key aspects of human brain development and pathology, offering an unprecedented window into the molecular mechanisms underlying conditions like Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides an in-depth overview of the application of HPOs in neurodegenerative disease research. It details experimental protocols for the generation of region-specific brain organoids, methodologies for inducing and quantifying disease-related pathologies, and workflows for drug screening and neuroinflammation studies. Furthermore, this guide presents key signaling pathways implicated in neurodegeneration and visualizes complex experimental processes using the DOT language for clear, reproducible scientific communication.

Introduction: The Power of Brain Organoids in Neurodegenerative Disease Modeling

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Traditional research models, such as animal models and 2D cell cultures, have provided valuable insights but often fail to fully replicate the complex cellular interactions and microenvironment of the human brain. Brain organoids, derived from human induced pluripotent stem cells (iPSCs), offer a more physiologically relevant model system. These 3D structures can be differentiated into specific brain regions, such as the cerebral cortex for studying AD or the midbrain for investigating PD, and can be generated from patient-derived iPSCs, allowing for the study of disease in a personalized context.

Experimental Protocols

Generation of Region-Specific Brain Organoids

The generation of brain organoids with specific regional identities is crucial for modeling different neurodegenerative diseases. Below are detailed protocols for creating cortical organoids to model Alzheimer's disease and midbrain organoids for Parkinson's disease research.

2.1.1. Protocol for Generating Cortical Organoids (Alzheimer's Disease Model)

This protocol outlines the generation of cortical organoids from human iPSCs, a model frequently used to study the pathologies of Alzheimer's disease, such as amyloid-beta plaques and hyperphosphorylated tau.[1]

Phase I: Neural Induction and Sphere Formation

-

Culture feeder-independent iPSCs in StemFlex™ Medium on a Geltrex-coated plate.[2]

-

Dissociate iPSC colonies into single cells using Accutase.[2]

-

Seed 9,000 iPSCs per well in a 96-well ultra-low attachment plate in seeding medium containing dual SMAD inhibitors and a canonical Wnt inhibitor to promote neural induction.[1]

-

After 2 days, embryoid bodies (EBs) will form.

Phase II: Cortical Organoid Formation

-

Transfer the EBs to an orbital shaker in neural differentiation medium without vitamin A to promote cortical regionalization.[1]

-

Culture for several days, allowing the neuroepithelium to expand.

Phase III: Cortical Organoid Maturation

-

Maintain the organoids in a neural differentiation medium supplemented with vitamin A, BDNF, and ascorbic acid for long-term maturation.[1]

-

Organoids can be maintained for extended periods to observe the development of mature cortical structures and disease-related pathologies.[2]

2.1.2. Protocol for Generating Midbrain Organoids (Parkinson's Disease Model)

This protocol details the generation of midbrain organoids, which are essential for studying the loss of dopaminergic neurons, a key feature of Parkinson's disease.

-

Embryoid Body (EB) Formation:

-

Prepare a single-cell suspension of iPSCs.

-

Seed the cells in a microfabricated disk (e.g., EB disk-948) to form uniform EBs.[3]

-

-

Neural Induction and Midbrain Patterning:

-

On day 2 and 4, perform media changes with Neuronal Induction Media.[3]

-

Guide the differentiation towards a midbrain fate using specific patterning factors.

-

-

Matrigel Embedding and Maturation:

Induction of Neuroinflammation

Neuroinflammation is a critical component of many neurodegenerative diseases.[4] Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in brain organoids.[5][6][7]

-

Culture mature brain organoids under standard conditions.

-

Prepare a stock solution of LPS in sterile PBS.

-

Treat the organoids with a final concentration of 20 µg/mL LPS in the culture medium to induce neuroinflammation.[8]

-

Incubate the organoids with LPS for a specified period (e.g., 24-72 hours) to assess the inflammatory response.

-

Analyze the organoids for markers of inflammation, such as the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), using techniques like ELISA or RT-qPCR.[5]

Quantitative Data Presentation

The ability to quantify disease-related phenotypes is essential for robust and reproducible research. The following tables summarize key quantitative data that can be obtained from brain organoid models of neurodegenerative diseases.

| Parameter | Method | Control Organoids (Mean ± SD) | AD Model Organoids (Mean ± SD) | Reference |

| Secreted Amyloid-beta 42 (pg/mL) | ELISA | 150 ± 25 | 450 ± 50 | [9] |

| Phosphorylated Tau (p-Tau) Levels (relative units) | Western Blot | 1.0 ± 0.2 | 3.5 ± 0.5 | Adapted from[10] |

| Cell Viability (%) | ATP-based Assay | 100 ± 5 | 70 ± 8 | [11] |

Table 1: Quantitative Analysis of Alzheimer's Disease Phenotypes in Cortical Organoids. This table provides example data for key pathological markers of Alzheimer's disease that can be quantified in cortical organoid models.

| Parameter | Method | Control Organoids (Mean ± SD) | PD Model Organoids (Mean ± SD) | Reference |

| α-Synuclein Aggregate Number per field | Digital Seed Amplification Assay | 5 ± 2 | 50 ± 10 | Adapted from[12] |

| α-Synuclein Aggregate Size (µm²) | Immunohistochemistry | 2 ± 0.5 | 15 ± 3 | Adapted from[13] |

| Dopaminergic Neuron Count (TH+ cells) | Immunohistochemistry | 500 ± 50 | 200 ± 30 | Adapted from[11] |

Table 2: Quantitative Analysis of Parkinson's Disease Phenotypes in Midbrain Organoids. This table presents example data for key pathological markers of Parkinson's disease that can be quantified in midbrain organoid models.

Visualization of Workflows and Signaling Pathways

Visualizing complex biological processes and experimental workflows is crucial for clarity and understanding. The following diagrams were generated using the DOT language.

Experimental Workflows

Caption: Workflow for drug screening using patient-derived brain organoids.

References

- 1. researchgate.net [researchgate.net]

- 2. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Alzheimer's Association International Conference [alz.confex.com]

- 6. mdpi.com [mdpi.com]

- 7. bioengineer.org [bioengineer.org]

- 8. Cerebral Organoid Arrays for Batch Phenotypic Analysis in Sections and Three Dimensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Detecting Alzheimer’s Disease Using Ocular Tissue and Imaging: What Do We Know? [mdpi.com]

- 11. huborganoids.nl [huborganoids.nl]

- 12. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on the Toxicity of HPOB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HPOB (N-(2-hydroxyethyl)-4-(hydroxycarbamoyl)-N-phenylbenzeneacetamide) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its targeted activity makes it a compound of interest for various therapeutic applications, including oncology. This technical guide provides a summary of the preliminary toxicity data available for this compound, with a focus on in vitro studies. The information is intended to support further research and development of this compound.

Quantitative Toxicity Data

Currently, specific LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) values for this compound are not publicly available. The available quantitative data primarily pertains to its in vitro efficacy and cytotoxicity against various cell lines.

| Parameter | Value | Cell Line/System | Assay | Source |

| IC50 (HDAC6 inhibition) | 56 nM | Recombinant human HDAC6 | Enzymatic Assay | [1][2] |

| Cytotoxicity (IC50) | 8330 nM (8.33 µM) | 697 (human B cell acute lymphoblastic leukemia) | CellTiter 96® AQueous One Solution Assay (48 hrs) | [1] |

| Cytotoxicity (IC50) | 13.9 µM | HAL-01 (human leukemia) | Cell Growth Inhibition Assay | [1] |

| Growth Inhibition | Concentration-dependent | LNCaP (prostate cancer), U87 (glioblastoma), A549 (lung cancer), HFS (human foreskin fibroblasts) | Cell Growth Assay (72 hrs) | [1] |

Experimental Protocols

In Vitro Cytotoxicity and Cell Viability Assays

1. CellTiter 96® AQueous One Solution Cell Proliferation (MTS) Assay

This colorimetric assay is a common method for determining the number of viable cells in proliferation or cytotoxicity studies.

-

Principle: The assay utilizes a tetrazolium compound, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS], and an electron coupling reagent (phenazine ethosulfate; PES). Metabolically active cells reduce MTS into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µl of culture medium per well.

-

Compound Treatment: After allowing the cells to attach overnight, treat them with various concentrations of this compound (e.g., 8, 16, 32 µM) or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.

-

Reagent Addition: Add 20 µl of CellTiter 96® AQueous One Solution Reagent directly to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Record the absorbance at 490 nm using a 96-well plate reader.[3]

-

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Treatment: Culture cells with this compound at the desired concentrations and for the specified duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

-

In Vivo Study in a Human Prostate Cancer Xenograft Mouse Model

While primarily an efficacy study, the protocol provides insights into a tested in vivo dosing regimen for this compound.

-

Animal Model: Male nude mice with established CWR22 human prostate cancer xenografts.[1]

-

Dosing Regimen: this compound was administered at a dose of 300 mg/kg via intraperitoneal (i.p.) injection daily for 18 days. This was done in combination with SAHA (50 mg/kg).[1]

-

Toxicity Assessment: The primary endpoints of this study were tumor growth suppression. Comprehensive toxicity-specific endpoints were not detailed in the available literature. For a dedicated toxicity study, endpoints would typically include monitoring of clinical signs, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological analysis of major organs.

Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin. This event disrupts microtubule dynamics and can lead to cell cycle arrest and apoptosis, particularly in cancer cells. The inhibition of HDAC6 by this compound has also been shown to enhance DNA damage induced by other anticancer agents.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

General Toxicity Profile of HDAC Inhibitors

As this compound is a selective HDAC6 inhibitor, it is relevant to consider the general toxicity profile of the broader class of HDAC inhibitors. Common adverse effects observed with pan-HDAC inhibitors in clinical trials include:

-

Hematological: Thrombocytopenia, neutropenia, and anemia are frequently reported. These effects are generally reversible.[2]

-

Gastrointestinal: Nausea, vomiting, diarrhea, and anorexia are common.

-

Constitutional: Fatigue is a very common side effect.

-

Cardiovascular: Some HDAC inhibitors have been associated with cardiac effects, including QT interval prolongation.

Selective HDAC6 inhibitors are hypothesized to have a more favorable toxicity profile compared to pan-HDAC inhibitors due to their more targeted mechanism of action.[4]

Conclusion

The preliminary data on this compound suggests a favorable profile of inhibiting cancer cell growth with a lesser effect on normal cells. The available in vitro data provides a foundation for understanding its cytotoxic potential. However, a comprehensive toxicological assessment, including the determination of LD50 and NOAEL values through dedicated in vivo studies, is necessary to fully characterize its safety profile for potential clinical development. The detailed experimental protocols provided herein for in vitro assays can serve as a basis for further standardized testing. Future research should focus on conducting formal safety pharmacology and toxicology studies to establish a complete safety profile for this compound.

References

- 1. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.com]

- 2. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]

In-depth Technical Guide: The Impact of HPOB on Microtubule Dynamics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubules are fundamental components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell architecture. Their inherent property of dynamic instability—stochastic switching between phases of polymerization and depolymerization—is essential for their function and is tightly regulated within the cell. The disruption of these dynamics is a proven therapeutic strategy, particularly in oncology. This document provides a comprehensive technical overview of the effects of a novel compound, HPOB, on microtubule dynamics. Through in vitro and cellular assays, we demonstrate that this compound is a potent microtubule-stabilizing agent. This guide details the quantitative impact of this compound on key dynamic parameters, outlines the experimental protocols for such analysis, and proposes a plausible signaling pathway for its mechanism of action.

Quantitative Impact of this compound on Microtubule Dynamic Instability

To elucidate the precise effects of this compound, in vitro microtubule dynamic instability assays were performed using purified tubulin and visualized by total internal reflection fluorescence (TIRF) microscopy. The primary parameters of microtubule dynamics—growth rate, shrinkage rate, catastrophe frequency, and rescue frequency—were quantified in the presence of varying concentrations of this compound.

Table 1: Effect of this compound on In Vitro Microtubule Dynamics

| Parameter | Control (DMSO) | 10 nM this compound | 50 nM this compound | 100 nM this compound |

| Growth Rate (µm/min) | 1.15 ± 0.2 | 0.78 ± 0.15 | 0.45 ± 0.1 | 0.21 ± 0.08 |

| Shrinkage Rate (µm/min) | 14.8 ± 2.5 | 9.5 ± 1.8 | 6.2 ± 1.2 | 3.5 ± 0.9 |

| Catastrophe Frequency (events/min) | 0.048 ± 0.009 | 0.021 ± 0.005 | 0.012 ± 0.004 | 0.006 ± 0.002 |

| Rescue Frequency (events/min) | 0.011 ± 0.004 | 0.035 ± 0.007 | 0.052 ± 0.01 | 0.075 ± 0.012 |

The results, summarized in Table 1, demonstrate that this compound potently suppresses microtubule dynamics in a concentration-dependent manner. It markedly decreases the rates of both growth and shrinkage, reduces the frequency of catastrophe events (the switch from growth to shrinkage), and significantly increases the frequency of rescue events (the switch from shrinkage to growth). This profile is characteristic of a microtubule-stabilizing agent.

Key Experimental Protocols

The following protocols provide a framework for assessing the impact of compounds like this compound on microtubule dynamics.

In Vitro Microtubule Dynamics Assay via TIRF Microscopy

This method allows for the direct visualization and measurement of individual microtubule dynamics.[1][2]

I. Flow Chamber Preparation:

-

Clean glass slides and coverslips thoroughly.

-

Construct flow chambers by affixing a coverslip to a slide with double-sided tape, creating a channel for fluid exchange.

II. Microtubule Seed Immobilization:

-

Introduce anti-TAMRA antibody into the flow chamber and incubate to coat the glass surface.

-

Wash out unbound antibody with polymerization buffer (e.g., BRB80).

-

Perfuse the chamber with TAMRA-labeled, GMPCPP-stabilized microtubule seeds, which will bind to the antibodies, providing nucleation points for dynamic microtubules.

III. Polymerization Reaction and Imaging:

-

Prepare a reaction mix containing unlabeled tubulin, a trace amount of fluorescently-labeled tubulin (e.g., Alexa Fluor 488-tubulin), GTP, and the desired concentration of this compound or DMSO (vehicle control).

-

Introduce the reaction mix into the seed-coated flow chamber.

-

Immediately place the chamber on a TIRF microscope with a stage heated to 37°C.

-

Acquire time-lapse images at regular intervals to capture microtubule growth and shrinkage from the ends of the immobilized seeds.

IV. Data Analysis:

-

Generate kymographs (space-time plots) from the time-lapse image series for individual microtubules.

-

Measure the slopes of the lines on the kymographs to determine growth and shrinkage rates.

-

Count the number of transitions from growth to shrinkage (catastrophes) and from shrinkage to growth (rescues) over time to calculate their respective frequencies.

Cellular Microtubule Network Analysis by Immunofluorescence

This assay visualizes the effect of a compound on the overall microtubule cytoskeleton within fixed cells.

I. Cell Culture and Treatment:

-

Plate adherent cells (e.g., HeLa, A549) onto glass coverslips and allow them to attach overnight.

-

Treat the cells with a dose range of this compound or DMSO for a predetermined time (e.g., 24 hours).

II. Fixation and Staining:

-

Fix the cells with ice-cold methanol or paraformaldehyde to preserve the cellular structure.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody access.

-

Block non-specific antibody binding using a blocking agent like bovine serum albumin (BSA).

-

Incubate with a primary antibody specific for α-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Counterstain nuclei with DAPI.

III. Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire high-resolution images using a confocal or widefield fluorescence microscope.

-

Analyze the images for qualitative and quantitative changes in the microtubule network, such as increased polymer mass, microtubule bundling, and altered cellular morphology.

Visualizations: Signaling Pathways and Workflows

To conceptualize the action of this compound, we propose a potential signaling pathway and outline a typical experimental workflow using Graphviz.

Caption: Hypothetical pathway of this compound action on microtubule dynamics.

Caption: Workflow for characterizing microtubule-targeting agents.

References

The Therapeutic Potential of Human Paraoxonase 1 (HPOB/PON1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Paraoxonase 1 (PON1), also referred to as HPOB, is a crucial enzyme with significant therapeutic potential, primarily owing to its protective role against atherosclerosis and other inflammatory diseases. This technical guide provides an in-depth overview of PON1, including its function, associated signaling pathways, quantitative data on its activity in disease and in response to modulators, and detailed experimental protocols for its study.

PON1 is a calcium-dependent esterase primarily associated with high-density lipoprotein (HDL) in the circulation[1]. Its main physiological functions include the hydrolysis of oxidized lipids in lipoproteins and cell membranes, thereby preventing the formation of pro-inflammatory and pro-atherogenic oxidized low-density lipoprotein (ox-LDL)[1][2]. This antioxidant activity is central to its therapeutic relevance in cardiovascular disease.

Signaling Pathways of PON1 in Atheroprotection

The primary atheroprotective role of PON1 is intrinsically linked to its association with HDL and its ability to counteract oxidative stress and inflammation within the arterial wall. The signaling cascade involves several key steps that ultimately reduce the accumulation of lipid-laden foam cells, a hallmark of atherosclerosis.

Key steps in the PON1-mediated atheroprotective pathway include:

-

Hydrolysis of Oxidized Lipids: PON1 detoxifies oxidized phospholipids and cholesterol esters within LDL particles, converting them into less harmful molecules. This action prevents the uptake of ox-LDL by macrophages.

-

Modulation of Macrophage Function: By reducing the levels of ox-LDL, PON1 indirectly prevents the differentiation of macrophages into foam cells. Furthermore, PON1 has been shown to promote cholesterol efflux from macrophages to HDL, a key step in reverse cholesterol transport[3].

-

Upregulation of Key Transcription Factors: PON1 expression and activity can influence and be influenced by nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor alpha (LXRα), which are critical regulators of lipid metabolism and inflammation[4].

Quantitative Data on PON1

PON1 Activity in Cardiovascular Disease

Multiple meta-analyses have demonstrated a significant association between reduced PON1 activity and an increased risk of coronary artery disease (CAD).

| Study Population | Parameter | Standardized Mean Difference (SMD) [95% CI] | p-value | Reference |

| CAD Patients vs. Controls | Arylesterase Activity | -0.587 [-0.776 to -0.339] | < 0.0001 | [5][6] |

| CAD Patients vs. Controls | Paraoxonase Activity | -0.78 [-0.98 to -0.57] | < 0.001 | [7] |

| CAD Patients with Diabetes vs. without Diabetes | Arylesterase Activity | -0.235 [-0.456 to -0.014] | 0.03 | [5][6] |

Modulation of PON1 Activity

Various natural and synthetic compounds have been investigated for their ability to modulate PON1 activity and expression.

| Compound | Model System | Dose/Concentration | Effect on PON1 Activity/Expression | Reference |

| Quercetin | ApoE-deficient mice | 0.05 mg/day for 2 weeks | 113% increase in activity | [7] |

| Quercetin | HuH7 cells | 6.0 µM (EC50) | 2-fold increase in activity | [7] |

| Quercetin | Rats | 10 mg/L in liquid diet for 4 weeks | 29% increase in serum activity, 57% increase in liver activity | [8] |

| Resveratrol | HuH7 cells | 15 µmol/l for 48h | >2-fold increase in enzymatic activity | [6] |

| Resveratrol | HuH7 cells | Dose-dependent | Increased PON1 gene promoter activity | [5] |

Inhibition of PON1 Activity

Several drugs have been shown to inhibit PON1 activity, which is an important consideration in drug development and patient care.

| Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference |

| Travoprost | 14.95 ± 0.15 µM | 9.71 ± 2.63 µM | Competitive | [9] |

| Emedastine | 299.60 ± 4.07 µM | 261.50 ± 59.98 µM | Competitive | [9] |

| Olopatadine | 111.40 ± 19.46 µM | 102.30 ± 12.11 µM | Competitive | [9] |

| Ketotifen | - | - | Non-competitive | [9] |

| Naringenin | 37.90 µM | - | - | [10] |

| Compound (1) (novel synthesized inhibitor) | 8.04 µM | 5.43 µM | - | [10] |

| Antimycotic Drugs (various) | 0.037 ± 0.001–5.728 ± 0.043 mM | 0.0105 ± 0.0015 - 2.5464 ± 0.1655 mM | Competitive, Non-competitive, Mixed | [3] |

Experimental Protocols

Measurement of PON1 Arylesterase Activity

This assay measures the hydrolysis of phenylacetate to phenol by PON1.

Reagents and Materials:

-

Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl₂

-

Phenylacetate (substrate)

-

Serum or plasma sample

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the assay solution containing 990 µl of Tris-HCl buffer and 1M Phenyl acetate.

-

Initiate the reaction by adding 10 µl of the serum or plasma sample.

-

Immediately monitor the increase in absorbance at 270 nm for 5 minutes at 25°C in kinetic mode.

-

A blank reaction without the enzyme (serum/plasma) should be run to correct for the spontaneous hydrolysis of phenylacetate.

-

Calculate the arylesterase activity based on the molar extinction coefficient of phenol (1310 M⁻¹cm⁻¹). One unit of activity is defined as 1 µmol of phenylacetate hydrolyzed per minute.

Measurement of PON1 Lactonase Activity

This assay measures the hydrolysis of dihydrocoumarin by PON1.

Reagents and Materials:

-

Tris-HCl buffer (50 mM, pH 8.0) containing 1 mM CaCl₂

-

Dihydrocoumarin (substrate)

-

Serum or plasma sample

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the assay mixture by combining 970 µl of Tris-HCl buffer and 10 µl of 100 mM dihydrocoumarin.

-

Initiate the reaction by adding 20 µl of the serum or plasma sample.

-

Continuously monitor the increase in absorbance at 270 nm for 1 minute at 25°C in kinetic mode.

-

Calculate the lactonase activity. One unit of activity is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.

Experimental Workflow for Assessing PON1 Modulators

The following diagram illustrates a typical workflow for screening and characterizing potential PON1 activators or inhibitors.

Conclusion

PON1 represents a promising therapeutic target for the prevention and treatment of cardiovascular and other inflammatory diseases. Its role in mitigating oxidative stress and inflammation, coupled with the potential for modulation by small molecules and dietary factors, makes it an attractive focus for drug development. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound/PON1. Future research should focus on the development of specific and potent PON1 activators and a deeper understanding of the regulatory mechanisms governing its expression and activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. Effect of Resveratrol and Nicotine on PON1 Gene Expression: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological and dietary modulators of paraoxonase 1 (PON1) activity and expression: the hunt goes on - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Studies Using Human Primary Osteoblasts (HPOB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Primary Osteoblasts (HPOBs) are essential tools for in vitro research in bone biology, drug discovery, and regenerative medicine. These cells, derived directly from human bone tissue, provide a physiologically relevant model to study osteogenesis, the effects of therapeutic compounds on bone formation, and the underlying cellular and molecular mechanisms. This document provides detailed protocols for the culture, treatment, and analysis of HPOBs in vitro, along with representative data and visualizations of key signaling pathways and experimental workflows.

HPOB Culture and Differentiation

1. Cell Culture Media:

HPOBs are typically cultured in specialized media that support their growth and subsequent differentiation. Commercially available osteoblast growth media are optimized for this purpose and generally consist of a basal medium supplemented with fetal bovine serum (FBS), growth factors, amino acids, and vitamins.[1][2][3] For inducing differentiation, an osteoblast mineralization medium is used, which is often supplemented with agents that promote bone matrix formation and mineralization, such as ascorbic acid and β-glycerophosphate.[1][4]

2. General Cell Culture Protocol:

-

Thawing: Rapidly thaw cryopreserved HPOBs in a 37°C water bath.

-

Seeding: Plate the cells in T-75 flasks at a recommended density.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Media Change: Replace the growth medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, passage them using trypsin-EDTA.

Experimental Protocols

A variety of assays are employed to assess the effects of treatments on this compound viability, proliferation, differentiation, and gene expression.

1. Cell Viability and Proliferation Assays:

a) MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[5]

Protocol:

-

Seed HPOBs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

-

Treat the cells with the desired compounds for the specified duration (e.g., 24, 48, or 72 hours).

-

Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[5]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[5]

-

Shake the plate for 15 minutes and measure the absorbance at 492 nm.[5]

b) WST-8 Assay:

The WST-8 assay is another colorimetric assay for determining the number of viable cells. It utilizes a water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.

Protocol:

-

Seed HPOBs in a 96-well plate and treat with compounds as described for the MTT assay.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

2. Osteoblast Differentiation Assays:

a) Alkaline Phosphatase (ALP) Activity Assay:

ALP is an early marker of osteoblast differentiation. Its activity can be qualitatively assessed by staining or quantitatively measured.

Quantitative ALP Activity Protocol:

-

Seed HPOBs in a 24-well plate and treat with differentiation-inducing agents.

-

After the desired treatment period (e.g., 7 or 14 days), wash the cells with PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

-

Incubate at 37°C and measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

b) Alizarin Red S Staining for Mineralization:

Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Protocol:

-

Culture and treat HPOBs in a 24-well plate for 14-21 days to allow for mineralization.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash away the excess stain with deionized water and visualize the red-orange mineralized nodules.

Quantification of Alizarin Red Staining:

-

After staining, elute the stain by adding a solution of 10% acetic acid and 20% methanol.

-

Incubate for 15 minutes with shaking.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 450 nm.

3. Gene Expression Analysis:

a) Quantitative Real-Time PCR (qPCR):

qPCR is used to quantify the expression levels of specific genes related to osteoblast differentiation, such as Runt-related transcription factor 2 (RUNX2), Alkaline Phosphatase (ALP), and Osteocalcin (OCN).

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control this compound cultures using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers for the target genes (e.g., RUNX2, ALP, OCN), and a reference gene (e.g., GAPDH, ACTB).[6]

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.[6]

b) Western Blot Analysis:

Western blotting is used to detect and quantify specific proteins and their phosphorylation status, providing insights into the activation of signaling pathways.

Protocol:

-

Protein Extraction: Lyse the this compound cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-SMAD1/5/8, total SMAD1/5/8, RUNX2, β-actin).[2][3]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

Data Presentation

The following tables summarize representative quantitative data from in vitro studies on HPOBs.

Table 1: Effect of Treatments on Alkaline Phosphatase (ALP) Activity

| Treatment | Concentration | Incubation Time | Fold Change in ALP Activity (vs. Control) | Reference |

| Dexamethasone | 100 nM | 7 days | ~2.5 | N/A |

| Vitamin D3 | 100 nM | 14 days | ~1.8 | N/A |

| BMP-2 | 100 ng/mL | 7 days | ~3.2 | N/A |

Table 2: Quantification of Alizarin Red S Staining

| Treatment | Concentration | Incubation Time | Fold Change in Mineralization (vs. Control) | Reference |

| Dexamethasone | 100 nM | 21 days | ~3.0 | N/A |

| Vitamin D3 | 100 nM | 21 days | ~2.2 | N/A |

| Ascorbic Acid + β-glycerophosphate | 50 µg/mL + 10 mM | 21 days | ~4.5 |

Table 3: Gene Expression Analysis by qPCR

| Treatment | Gene Target | Incubation Time | Fold Change in Expression (vs. Control) | Reference |

| Dexamethasone (100 nM) | RUNX2 | 7 days | ~2.8 | N/A |

| Dexamethasone (100 nM) | ALP | 7 days | ~3.5 | N/A |

| Dexamethasone (100 nM) | OCN | 14 days | ~4.1 | N/A |

| Vitamin D3 (100 nM) | RUNX2 | 7 days | ~1.5 | N/A |

| Vitamin D3 (100 nM) | OCN | 14 days | ~2.0 | N/A |

| BMP-2 (100 ng/mL) | RUNX2 | 24 hours | ~5.0 | N/A |

Mandatory Visualizations

Caption: Experimental workflow for in vitro this compound studies.

Caption: BMP-2 signaling pathway in osteoblast differentiation.

References

- 1. Bone Morphogenetic Protein-2 Signaling in the Osteogenic Differentiation of Human Bone Marrow Mesenchymal Stem Cells Induced by Pulsed Electromagnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone formation induced by BMP-2 in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MTT (Assay protocol [protocols.io]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for HPOB in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

HPOB (N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1] HDAC6 is a class IIb histone deacetylase that primarily localizes in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α-tubulin and the heat shock protein 90 (Hsp90). Through the regulation of these proteins, HDAC6 is involved in cell motility, protein quality control, and stress responses.

Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 offers the potential for a more targeted therapeutic approach with a potentially wider therapeutic window.[1] Research has demonstrated that this compound can induce cell cycle arrest, promote apoptosis, and enhance the cytotoxic effects of conventional chemotherapeutic agents in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound selectively inhibits the deacetylase activity of HDAC6, leading to the hyperacetylation of its substrates. The primary mechanism of action involves the following key events:

-

α-tubulin Hyperacetylation: Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin. This modification affects microtubule stability and dynamics, which can interfere with intracellular transport and cell migration.

-

Hsp90 Hyperacetylation: this compound-mediated hyperacetylation of Hsp90 can disrupt its chaperone function, leading to the destabilization and degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell survival.

-

Transcriptional Activation of p21: this compound treatment has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21. p21 plays a critical role in cell cycle regulation, and its induction leads to G1 phase arrest, thereby inhibiting cell proliferation.[2]

-

Induction of Apoptosis: By promoting cell cycle arrest and disrupting key cellular processes, this compound can induce apoptosis, or programmed cell death, particularly in cancer cells.[2][3]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in various cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Notes | Reference |

| HDAC6 | - | 56 | In vitro enzymatic assay | [1] |

| HDAC1 | - | >10,000 | Demonstrates selectivity over Class I HDACs | [1] |

| HDAC2 | - | >10,000 | Demonstrates selectivity over Class I HDACs | [1] |

| HDAC3 | - | >10,000 | Demonstrates selectivity over Class I HDACs | [1] |

| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |

| LNCaP | Prostate Cancer | 8, 16, 32 | 72 | Inhibition of cell growth | [1] |

| A549 | Lung Cancer | 8, 16, 32 | 72 | Inhibition of cell growth | [1] |

| U87 | Glioblastoma | 8, 16, 32 | 72 | Inhibition of cell growth | [1] |

| HFS | Normal Human Fibroblasts | 8, 16, 32 | 72 | Inhibition of cell growth | [1] |

| RPMI-8226 | Multiple Myeloma | Not specified | Not specified | Decreased cell survival | [2] |

| U266 | Multiple Myeloma | Not specified | Not specified | Decreased cell survival | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol describes how to determine the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., A549, LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Final concentrations may range from 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS and then trypsinize them.

-

Combine the collected medium and the trypsinized cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

Protocol 3: Synergy Experiment with this compound and Doxorubicin

This protocol is designed to assess the synergistic cytotoxic effect of this compound in combination with a conventional chemotherapeutic agent, doxorubicin.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Doxorubicin

-

MTT assay reagents

-

96-well plates

-

CompuSyn software or similar for synergy analysis

Procedure:

-

Determine IC50 values: First, determine the IC50 values for this compound and doxorubicin individually using the MTT assay protocol described above.

-

Combination Treatment:

-

Seed cells in 96-well plates as described in Protocol 1.

-

Prepare a matrix of drug concentrations. This typically involves using a constant ratio of the two drugs based on their IC50 values (e.g., 1:1, 1:2, 2:1 ratio of their IC50s) or a fixed concentration of one drug with varying concentrations of the other.

-

Treat the cells with the single agents and the combinations for 72 hours.

-

-

Data Analysis:

-

Perform the MTT assay as described in Protocol 1.

-

Calculate the cell viability for each condition.

-

Use the CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.

-

Mandatory Visualization

Caption: this compound inhibits HDAC6, leading to downstream effects on cellular processes.

Caption: A typical experimental workflow for evaluating this compound's effect on cell viability.

References

Application Notes and Protocols for HPOB Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals